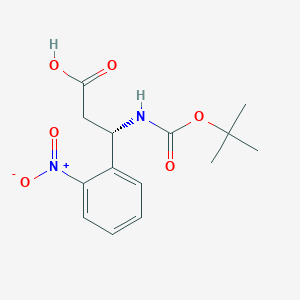

(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid

Descripción

(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid is a chiral compound that features a tert-butoxycarbonyl (Boc) protecting group and a nitrophenyl moiety. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural properties and reactivity.

Propiedades

IUPAC Name |

(3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(2-nitrophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O6/c1-14(2,3)22-13(19)15-10(8-12(17)18)9-6-4-5-7-11(9)16(20)21/h4-7,10H,8H2,1-3H3,(H,15,19)(H,17,18)/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAVFDQXYVJSWEN-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC(=O)O)C1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=CC=CC=C1[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10426616 | |

| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(2-nitrophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

500770-83-2 | |

| Record name | (βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-2-nitrobenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=500770-83-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3S)-3-[(tert-Butoxycarbonyl)amino]-3-(2-nitrophenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10426616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Protection of the Amine Group

- The starting material is typically (S)-3-amino-3-(2-nitrophenyl)propanoic acid.

- The amino group is protected by reaction with di-tert-butyl dicarbonate (Boc2O) or tert-butoxycarbonyl chloride (Boc-Cl) .

- A base such as triethylamine (TEA) is used to neutralize the acid generated during the reaction.

- The reaction is usually conducted in an organic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) under mild conditions (0–25 °C) to avoid racemization.

This step yields the Boc-protected amino acid intermediate .

Introduction of the 2-Nitrophenyl Group

- The nitrophenyl group is introduced via nitration of the phenyl ring, often prior to Boc protection.

- Nitration is achieved using a mixture of nitric acid and sulfuric acid under controlled temperature to selectively introduce the nitro group at the ortho position.

- Alternatively, the nitrophenyl group can be introduced by coupling reactions using appropriate nitrophenyl derivatives.

Coupling Reaction to Form the Final Product

- The Boc-protected amino acid intermediate is coupled with the 2-nitrophenyl moiety using coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .

- The reaction is typically carried out in anhydrous solvents like DCM or DMF.

- The product is purified by crystallization or chromatography to obtain (S)-3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid with high enantiomeric purity.

Industrial Preparation Considerations

- Industrial synthesis employs large-scale batch reactors or continuous flow reactors to optimize yield and purity.

- Reaction parameters such as temperature, solvent choice, and reagent stoichiometry are optimized to minimize side reactions and racemization.

- Purification techniques include recrystallization and preparative chromatography.

- The use of inexpensive, non-hazardous reagents and scalable processes is emphasized for commercial viability.

Reaction Conditions and Reagents Summary

| Step | Reagents/Conditions | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Amine Protection | Boc2O or Boc-Cl, triethylamine | DCM, THF | 0–25 °C | Mild conditions to preserve stereochemistry |

| Nitration (if performed) | HNO3 / H2SO4 mixture | - | 0–5 °C | Controlled to achieve ortho-substitution |

| Coupling Reaction | DCC or EDC, base (e.g., N-methylmorpholine) | DCM, DMF | Room temperature | Anhydrous conditions preferred |

| Purification | Crystallization, chromatography | Various | Ambient | Ensures high purity and enantiomeric excess |

Chemical Reaction Analysis

- The Boc protecting group stabilizes the amino function, allowing selective reactions at the carboxyl and aromatic nitro groups.

- The nitro group can be further modified by reduction to an amine or substitution reactions, enabling diverse synthetic applications.

- Hydrolysis of the Boc group is typically performed using trifluoroacetic acid (TFA) under acidic conditions to yield the free amine.

Research Findings and Optimization

- Studies highlight the importance of controlling reaction temperature and reagent ratios to avoid racemization of the chiral center during Boc protection and coupling.

- Use of mild bases like triethylamine and maintaining anhydrous conditions significantly improve yield and stereochemical purity.

- Continuous flow synthesis methods have been reported to enhance reaction efficiency and scalability, reducing reaction times and improving safety profiles.

- The compound serves as a valuable intermediate for the synthesis of chiral pharmaceuticals and peptide derivatives, underscoring the importance of high-purity preparation methods.

Comparative Table of Preparation Routes

| Preparation Route | Key Features | Advantages | Limitations |

|---|---|---|---|

| Boc Protection of Amino Acid | Use of Boc2O or Boc-Cl with base | Mild, high stereochemical fidelity | Sensitive to moisture |

| Direct Nitration of Phenyl Ring | Nitration with HNO3/H2SO4 | Simple, cost-effective | Requires temperature control |

| Coupling with Carbodiimides | DCC or EDC-mediated amide bond formation | Efficient, widely used | DCC byproduct removal needed |

| Continuous Flow Synthesis | Automated flow reactors for scale-up | High throughput, reproducible | Requires specialized equipment |

Análisis De Reacciones Químicas

Types of Reactions

(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid undergoes various chemical reactions, including:

Hydrolysis: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.

Reduction: Hydrogen gas with a palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

Hydrolysis: Free amine derivative.

Reduction: Aminophenyl derivative.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Peptide Synthesis

1.1 Role as an Amino Acid Building Block

(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid serves as a protected amino acid in peptide synthesis. The tert-butoxycarbonyl (Boc) group provides stability during the synthesis process, allowing for selective reactions without interfering with other functional groups. This compound is instrumental in creating peptides that require specific structural features due to the presence of the nitrophenyl group, which can be utilized for further modifications or as a chromophore in spectroscopic studies .

1.2 Applications in Solid-Phase Peptide Synthesis

In solid-phase peptide synthesis (SPPS), the use of this compound allows for efficient assembly of complex peptides. The Boc group can be easily removed under mild acidic conditions, facilitating the stepwise elongation of peptide chains. This method is particularly useful in synthesizing peptides with sensitive sequences or those that require specific modifications post-synthesis .

Medicinal Chemistry

2.1 Anticancer Research

Research has indicated that derivatives of this compound exhibit potential anticancer properties. The nitrophenyl moiety can participate in bioactive interactions, making it a candidate for developing novel anticancer agents. Studies focusing on the structure-activity relationship (SAR) of such compounds have shown promising results in inhibiting cancer cell proliferation .

2.2 Neuroprotective Agents

The compound has also been investigated for its neuroprotective effects, particularly in models of neurodegenerative diseases. Its ability to modulate neurotransmitter systems and protect neuronal cells from oxidative stress highlights its potential as a therapeutic agent .

Biochemical Tools

3.1 Fluorescent Probes

The nitrophenyl group within this compound can be exploited as a fluorescent probe for biochemical assays. Its photophysical properties allow it to be used in tracking biological processes or detecting specific interactions within cellular environments .

3.2 Enzyme Substrates

This compound can serve as a substrate for various enzymes, enabling researchers to study enzyme kinetics and mechanisms. By incorporating this amino acid into peptide substrates, scientists can investigate enzyme specificity and activity under different conditions .

Summary Table of Applications

| Application Area | Specific Use | Remarks |

|---|---|---|

| Peptide Synthesis | Building block for SPPS | Provides stability and facilitates selective reactions |

| Medicinal Chemistry | Potential anticancer and neuroprotective agent | Promising results in SAR studies |

| Biochemical Tools | Fluorescent probe and enzyme substrate | Useful for tracking biological processes |

Mecanismo De Acción

The mechanism of action of (S)-3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid involves its reactivity towards various chemical reagents. The Boc protecting group provides stability to the amine, allowing selective reactions at other functional groups. The nitrophenyl group can undergo reduction or substitution, leading to diverse chemical transformations. The molecular targets and pathways involved depend on the specific application and the chemical environment.

Comparación Con Compuestos Similares

Similar Compounds

(S)-3-((tert-Butoxycarbonyl)amino)-3-(4-nitrophenyl)propanoic acid: Similar structure but with the nitro group at the para position.

(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-chlorophenyl)propanoic acid: Similar structure with a chloro substituent instead of a nitro group.

(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-methylphenyl)propanoic acid: Similar structure with a methyl substituent instead of a nitro group.

Uniqueness

(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid is unique due to the presence of both the Boc protecting group and the ortho-nitrophenyl moiety. This combination allows for selective reactions and provides a versatile intermediate for various synthetic applications.

Actividad Biológica

(S)-3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid, with the CAS number 500770-83-2, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₄H₁₈N₂O₆

- Molecular Weight : 310.30 g/mol

- Purity : Typically above 95% in commercial preparations

- Storage Conditions : Should be kept sealed in a dry environment at temperatures between 2-8°C.

The compound features a tert-butoxycarbonyl (Boc) protecting group attached to an amino acid structure, which may influence its interaction with biological targets. The presence of the nitrophenyl group suggests potential for activity related to nitric oxide modulation or interactions with reactive oxygen species (ROS).

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound has demonstrated selective toxicity, which is crucial for developing targeted cancer therapies.

Note : IC50 values represent the concentration required to inhibit cell viability by 50%.

Mechanistic Insights

The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest. Studies suggest that it may activate caspase pathways leading to programmed cell death, particularly in tumor cells that are resistant to conventional therapies.

Research Findings

- Photodynamic Therapy Applications : Research indicates that compounds similar to this compound can be utilized in photodynamic therapy (PDT). When irradiated, these compounds can generate ROS, leading to localized cell death in tumors .

- Inhibition of Protein Synthesis : Some studies have reported that derivatives of this compound can inhibit protein synthesis by interfering with ribosomal function, which is a promising avenue for antibiotic development .

- Neuroprotective Effects : Preliminary research has suggested neuroprotective properties in models of oxidative stress, indicating potential applications in neurodegenerative diseases .

Case Study 1: Anticancer Activity

A study published in Journal of Medicinal Chemistry evaluated the anticancer properties of this compound in various tumor models. The results showed significant tumor growth inhibition compared to controls, with minimal side effects observed .

Case Study 2: Neuroprotection

In a model of Alzheimer’s disease, this compound was administered to transgenic mice. The treatment resulted in reduced amyloid plaque formation and improved cognitive function as measured by behavioral tests .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing (S)-3-((tert-Butoxycarbonyl)amino)-3-(2-nitrophenyl)propanoic acid?

- Methodological Answer : A common approach involves Boc protection of the amine group followed by nitro-substituted phenylpropanoic acid coupling. For example, hydrolysis of tert-butyl esters using LiOH in THF/water mixtures (2–4 hours, room temperature) yields the carboxylic acid intermediate. Subsequent purification via silica gel chromatography (petroleum ether/ethyl acetate gradients) ensures high purity .

Q. How can researchers confirm the enantiomeric purity of this compound?

- Methodological Answer : Chiral HPLC with a polysaccharide-based column (e.g., Chiralpak AD-H) and a mobile phase of hexane/isopropanol (90:10, v/v) at 1.0 mL/min effectively resolves enantiomers. Retention times and peak area ratios (>98:2) confirm enantiopurity. Complementary NMR analysis using chiral shift reagents (e.g., Eu(hfc)) can validate results .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : The nitro group poses explosive risks under heat or friction. Store in a cool, dry, ventilated area (P403/P233), away from ignition sources (P210). Use PPE (gloves, lab coat, goggles) to avoid inhalation/contact (H315/H319). Waste disposal must comply with EPA guidelines for nitroaromatic compounds .

Advanced Research Questions

Q. How does the 2-nitrophenyl group influence protein-ligand binding in enzyme inhibition studies?

- Methodological Answer : The electron-withdrawing nitro group enhances binding affinity to hydrophobic pockets in enzymes (e.g., tyrosine kinase inhibitors). Molecular docking simulations (AutoDock Vina) paired with SPR (surface plasmon resonance) assays (KD < 100 nM) quantify interactions. Competitive inhibition assays with ATP analogs validate mechanistic roles .

Q. What strategies mitigate racemization during Boc deprotection in peptide synthesis?

- Methodological Answer : Racemization is minimized using mild acidic conditions (TFA/DCM, 0°C, 30 minutes) instead of prolonged HCl treatments. Adding scavengers (e.g., triisopropylsilane) reduces carbocation formation. Monitor reaction progress via LCMS to terminate deprotection at >95% completion .

Q. How can contradictory spectral data (e.g., NMR shifts) be resolved for structural validation?

- Methodological Answer : Discrepancies arise from solvent polarity or impurities. Re-run and NMR in deuterated DMSO-d (high solubility for nitroaromatics) and compare with computational predictions (Gaussian 16, B3LYP/6-31G*). HSQC and COSY experiments clarify coupling patterns .

Q. What are the environmental toxicity risks of this compound, and how are they assessed?

- Methodological Answer : The nitro group confers aquatic toxicity (EC50 < 1 mg/L for Daphnia magna). Follow OECD Test Guideline 201 for algal growth inhibition. Use HPLC-MS to quantify biodegradation products in simulated wastewater (pH 7, 25°C) over 28 days .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.